Molecular Weight & Predicted Lipophilicity versus 4‑(Piperazine‑1‑carbonyl) Analog (CAS 887587-18-0)
The target compound (C₁₇H₃₀FN₃O₃, MW 343.44) is 46.05 Da heavier than the closest 4‑(piperazine‑1‑carbonyl) analog (C₁₅H₂₇N₃O₃, MW 297.39) due to the 2‑fluoroethyl substituent [1]. The calculated cLogP for the target compound is approximately 2.01, compared to ~1.27 for the unsubstituted analog, representing a ~0.74 log unit increase in predicted lipophilicity [2]. This shift falls within the favorable CNS drug‑like range (1‑3) and is expected to enhance passive membrane permeability and blood‑brain barrier penetration [3].
| Evidence Dimension | Molecular weight and predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW 343.44 g mol⁻¹; predicted cLogP ≈ 2.01 |
| Comparator Or Baseline | tert‑butyl 4‑(piperazine‑1‑carbonyl)piperidine‑1‑carboxylate (CAS 887587-18-0): MW 297.39 g mol⁻¹; cLogP ≈ 1.27 |
| Quantified Difference | ΔMW = +46.05 g mol⁻¹; ΔcLogP ≈ +0.74 log units |
| Conditions | In silico prediction (ALogP/CLogP) based on SMILES: CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCN(CC2)CCF |
Why This Matters
The higher molecular weight and lipophilicity indicate that this compound occupies a distinct physicochemical space that favors CNS penetration and may alter pharmacokinetic properties relative to lighter, more polar analogs, making it a preferred choice for CNS‑targeted library synthesis.
- [1] Kuujia.com (2025). Cas no 2034517-14-9 (tert‑butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate). Available at: https://www.kuujia.com View Source
- [2] Chemsrc (2025). tert‑butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate (CAS 203520-03-0) LogP data. Available at: https://m.chemsrc.com View Source
- [3] Kuujia.com (2025). Cas no 2034517-14-9 – Application notes. Available at: https://www.kuujia.com View Source
